molecular formula C16H10Cl2N6O3S B465057 (4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B465057
M. Wt: 437.3g/mol
InChI Key: ZAFQPGWUXNXTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazones and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cyano[(3,4-dichlorophenyl)hydrazono]acetate
  • Ethyl chloro[(4-chlorophenyl)hydrazono]acetate
  • Methyl (2-chlorophenyl)hydrazono(cyano)acetate

Uniqueness

(4E)-4-[2-(3,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its combination of a hydrazono group, a nitrophenyl group, and a pyrazole ring.

Properties

Molecular Formula

C16H10Cl2N6O3S

Molecular Weight

437.3g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H10Cl2N6O3S/c17-11-6-3-9(7-12(11)18)20-21-14-13(22-23(15(14)25)16(19)28)8-1-4-10(5-2-8)24(26)27/h1-7,22H,(H2,19,28)

InChI Key

ZAFQPGWUXNXTEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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